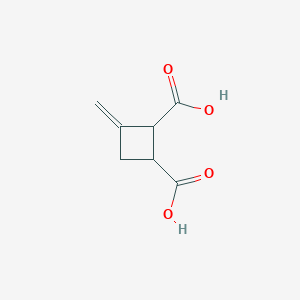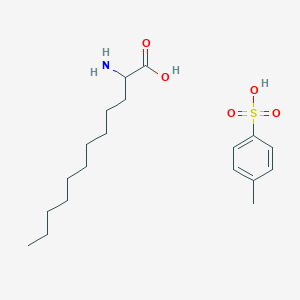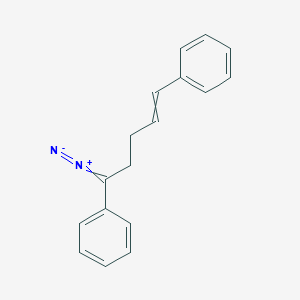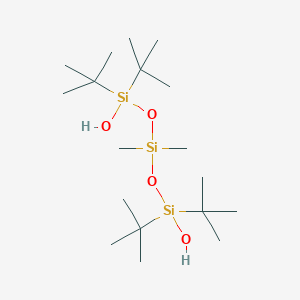![molecular formula C6H12ClN3O2S B14355543 N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea CAS No. 96413-08-0](/img/structure/B14355543.png)
N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a chloroethyl group, a methylsulfanyl group, and a nitrosourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-(methylsulfanyl)ethylamine in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea group. The general reaction scheme is as follows:
Step 1: 2-chloroethylamine hydrochloride is reacted with 2-(methylsulfanyl)ethylamine in the presence of a base to form the intermediate.
Step 2: The intermediate is then treated with sodium nitrite under acidic conditions to form N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea.
Industrial Production Methods
Industrial production of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea has several scientific research applications:
Biology: Studied for its potential as a DNA-alkylating agent, which can be useful in genetic research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N’-(2-Chloroethyl)-N-nitrosourea: Lacks the methylsulfanyl group.
N’-(2-Bromoethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea: Contains a bromoethyl group instead of a chloroethyl group.
N’-(2-Chloroethyl)-N-[2-(ethylsulfanyl)ethyl]-N-nitrosourea: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is unique due to the presence of both the chloroethyl and methylsulfanyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Properties
CAS No. |
96413-08-0 |
|---|---|
Molecular Formula |
C6H12ClN3O2S |
Molecular Weight |
225.70 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-(2-methylsulfanylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2S/c1-13-5-4-10(9-12)6(11)8-3-2-7/h2-5H2,1H3,(H,8,11) |
InChI Key |
FCLOEQALNRWQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN(C(=O)NCCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
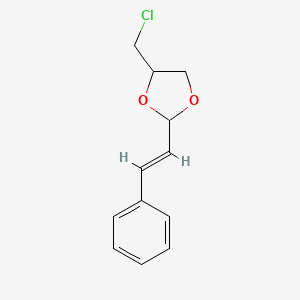

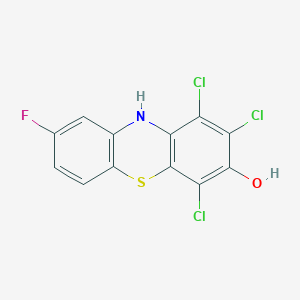
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
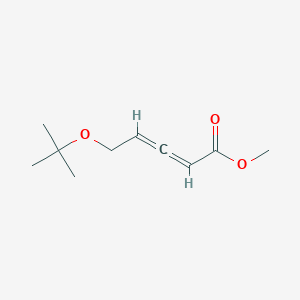
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
